Bredinin 5'-monophosphate

Vue d'ensemble

Description

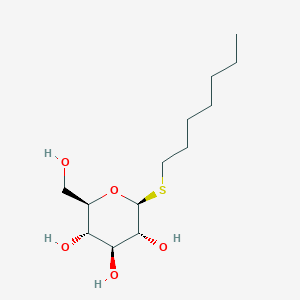

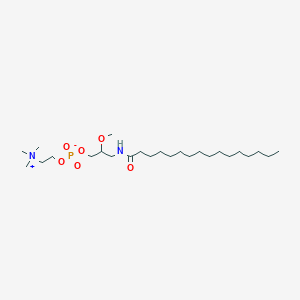

Bredinin 5’-monophosphate is a compound that is used clinically in Japan as an immunosuppressive drug . It is an adenosine analog and its molecular formula is C9H14N3O9P . The molecular weight of Bredinin 5’-monophosphate is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .

Synthesis Analysis

Bredinin 5’-monophosphate is thought to mimic the transition state of IMPDH catalysis . It is phosphorylated by adenosine kinase to bredinin-5’-monophosphate . The synthesis of bredinin 5’-monophosphate involves several side-chain functional group transformations .

Molecular Structure Analysis

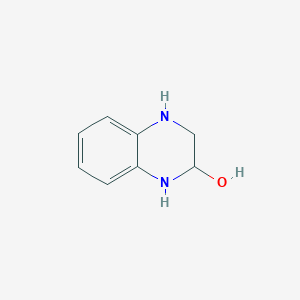

The Bredinin 5’-monophosphate molecule consists of 14 Hydrogen atom(s), 9 Carbon atom(s), 3 Nitrogen atom(s), 9 Oxygen atom(s) and 1 Phosphorous atom(s) - a total of 36 atom(s) . The molecule contains a total of 37 bond(s). There are 23 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 2 five-membered ring(s), 1 primary amide(s) (aromatic), 4 hydroxyl group(s), 1 aromatic hydroxyl(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic), 1 phosphate(s) .

Chemical Reactions Analysis

Bredinin 5’-monophosphate selectively inhibits the activities of mammalian DNA polymerases in vitro . For pol., beta breMP acted by competing with both the substrate and template-primer. For pol. alpha, it acted by competing only with the substrate, and non-competitively with the template-primer .

Physical And Chemical Properties Analysis

The molecular weight of Bredinin 5’-monophosphate is 339.20 g/mol . The molecule consists of 14 Hydrogen atom(s), 9 Carbon atom(s), 3 Nitrogen atom(s), 9 Oxygen atom(s) and 1 Phosphorous atom(s) - a total of 36 atom(s) .

Applications De Recherche Scientifique

Inhibition of DNA Polymerases : Bredinin-5'-monophosphate selectively inhibits mammalian DNA polymerases, an action that potentially explains its immunosuppressive effects, particularly in lymphocyte differentiation (Horie et al., 1998). It achieves this by competing with the substrate and disrupting template-primer incorporation into the binding domain (Mizushina et al., 1998).

Impact on Cell Growth : Bredinin impedes cell growth by accumulating inosine monophosphate (IMP) and reducing xanthosine monophosphate (XMP), likely due to its 5'-phosphate form which inhibits IMP dehydrogenase and GMP synthetase (Kusumi et al., 1989). This effect is notable in both fetal and adult mouse lung cells, with fetal cells showing a higher sensitivity (Nakagawa et al., 1992).

Antitumor Effects : Modified versions of Bredinin, such as Bredinin 5'-oleyl and 5'-cetyl phosphates, demonstrate promising antitumor effects, surpassing bredinin in transplantable mouse tumors (Shuto et al., 1987). Bredinin also causes chromosomal damage in mammalian cells, highlighting its potential in cancer therapy (Sakaguchi et al., 1975).

Immunosuppressive and Antiviral Properties : Bredinin exhibits potent immunosuppressive activity and selective cytotoxicity against malignant lymphoma cells, making it a potential candidate for treating lymphatic leukemia and other cancers (Mizuno et al., 1974). It also shows potential as an antimalarial chemotherapy agent due to its ability to interfere selectively with the guanylate metabolism of malaria parasites (Webster & Whaun, 1982).

Chemical Synthesis and Modifications : Studies have successfully synthesized 5′-modified analogs of bredinin, a clinically useful immunosuppressant, using novel photochemical reactions (Shuto et al., 2000). This approach has led to the development of compounds with potent antitumor activity against various tumors (Yoshida et al., 1980).

Mécanisme D'action

Orientations Futures

Bredinin 5’-monophosphate has potential for future research and applications. It exhibits broad-spectrum antiviral activity . It has been clinically used as an immunosuppressive agent to prevent rejection reactions after kidney transplantation and to treat rheumatoid arthritis (RA) . These results suggest that bredinin has unique divergent effects on T lymphocyte subsets, and could be a useful therapeutic reagent for diseases with abnormal immune regulation .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O9P/c10-7(15)4-8(16)12(2-11-4)9-6(14)5(13)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,13-14,16H,1H2,(H2,10,15)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKAFSMJDTUUAN-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977565 | |

| Record name | 5-Hydroxy-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62025-48-3 | |

| Record name | Bredinin 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062025483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)

![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)

![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)